molecular formula C6H10BrClO B1624938 2-Bromohexanoyl chloride CAS No. 42768-46-7

2-Bromohexanoyl chloride

Cat. No.: B1624938
CAS No.: 42768-46-7
M. Wt: 213.5 g/mol
InChI Key: KZOBODYIXDMSCF-UHFFFAOYSA-N
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Description

Significance as an Alpha-Haloacyl Chloride

Alpha-haloacyl chlorides are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to the carbonyl group of an acyl chloride. This unique structural arrangement imparts a high degree of reactivity and synthetic utility to these molecules. The electron-withdrawing nature of both the carbonyl group and the halogen atom renders the alpha-carbon susceptible to nucleophilic attack, while the acyl chloride moiety readily participates in acylation reactions.

2-Bromohexanoyl chloride serves as a prime example of this class, enabling chemists to introduce a bromo-substituted hexanoyl fragment into various molecular architectures. This capability is crucial in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where precise structural modifications are required to achieve desired biological or material properties. The presence of the bromine atom also allows for subsequent transformations, such as elimination reactions to form unsaturated compounds or further nucleophilic substitutions.

The reactivity of alpha-haloacyl chlorides like this compound has been harnessed in numerous synthetic strategies. rsc.org For instance, they are key intermediates in the formation of α-halo ketones, which are themselves valuable precursors in organic synthesis. wikipedia.org Furthermore, their reactions with amines are pivotal in the preparation of N-substituted alpha-amino esters and dipeptide analogues, highlighting their importance in medicinal chemistry and drug discovery. researchgate.net

The synthetic utility of this compound is underscored by its application in the preparation of various organic molecules. Research has demonstrated its use in Friedel-Crafts reactions and as a precursor for other functionalized compounds. prepchem.comtandfonline.com Its ability to undergo diverse chemical transformations makes it an indispensable tool for organic chemists seeking to construct complex molecular frameworks.

Physicochemical Properties of this compound

The physical and chemical characteristics of this compound are fundamental to its handling and application in synthesis.

PropertyValueReference
Molecular Formula C₆H₁₀BrClO chemsynthesis.comnih.gov
Molecular Weight 213.501 g/mol chemsynthesis.com
Boiling Point 44–47 °C at 1.5 mmHg orgsyn.org
Density 1.4017 g/cm³ at 24 °C orgsyn.org
Refractive Index 1.4706 at 22 °C orgsyn.org

This table is interactive. Click on the headers to sort the data.

Synthesis of this compound

The preparation of this compound is a well-established procedure in organic synthesis, typically involving a two-step process from hexanoic acid.

The initial step is the conversion of hexanoic acid to hexanoyl chloride. This is commonly achieved by treating the carboxylic acid with thionyl chloride (SOCl₂). orgsyn.org The progress of this reaction can be monitored by ¹H NMR spectroscopy, observing the disappearance of the acidic proton signal and the appearance of the signal corresponding to the acid chloride.

The subsequent step is the alpha-bromination of the newly formed hexanoyl chloride. A widely used method for this transformation is the reaction with N-bromosuccinimide (NBS) in the presence of a catalytic amount of hydrogen bromide (HBr). orgsyn.org The reaction is typically carried out in a solvent such as carbon tetrachloride at elevated temperatures. orgsyn.org The completion of the reaction is often indicated by a color change from dark red to light yellow.

The final product, this compound, is then isolated and purified, commonly through distillation under reduced pressure. orgsyn.org This method provides a reliable route to obtaining this important synthetic intermediate in good yields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42768-46-7

Molecular Formula

C6H10BrClO

Molecular Weight

213.5 g/mol

IUPAC Name

2-bromohexanoyl chloride

InChI

InChI=1S/C6H10BrClO/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3

InChI Key

KZOBODYIXDMSCF-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)Cl)Br

Canonical SMILES

CCCCC(C(=O)Cl)Br

Origin of Product

United States

Synthesis Methodologies of 2 Bromohexanoyl Chloride

Alpha-Halogenation of Acyl Chlorides

The direct halogenation of acyl chlorides at the alpha-position is a key method for producing 2-haloacyl chlorides.

N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are effective reagents for the α-halogenation of acyl chlorides. acs.orgacs.org

A reliable laboratory method for synthesizing 2-bromohexanoyl chloride involves the use of N-bromosuccinimide (NBS). This process typically begins with the conversion of hexanoic acid to hexanoyl chloride by reacting it with thionyl chloride. orgsyn.org The subsequent α-bromination of the hexanoyl chloride is then carried out using NBS with a catalytic amount of hydrogen bromide. orgsyn.org

The reaction is generally performed in a solvent like carbon tetrachloride and heated to facilitate the reaction. orgsyn.org The progress of the reaction can be monitored by observing a color change from dark red to light yellow. orgsyn.org This method offers several advantages, including relatively short reaction times (around 2 hours), avoidance of using elemental bromine, and a more straightforward work-up process. orgsyn.org The yield of this compound from this procedure is typically in the range of 76-80%. orgsyn.org

A detailed procedure published in Organic Syntheses describes the reaction of hexanoyl chloride with NBS in carbon tetrachloride, initiated by a few drops of 48% hydrogen bromide. orgsyn.org The mixture is heated, and upon completion, the product is isolated by distillation under reduced pressure. orgsyn.org

Table 1: Reaction Parameters for NBS-Mediated α-Bromination of Hexanoyl Chloride

Parameter Value Reference
Starting Material Hexanoyl Chloride
Brominating Agent N-Bromosuccinimide (NBS) orgsyn.org
Catalyst Hydrogen Bromide (HBr) orgsyn.org
Solvent Carbon Tetrachloride (CCl₄) orgsyn.org
Temperature 70–85°C
Reaction Time ~1.5 hours orgsyn.org

This table is interactive. Click on the headers to sort the data.

While NBS is common for bromination, N-chlorosuccinimide (NCS) and molecular iodine can also be used for the α-halogenation of acyl chlorides. acs.orgacs.orgresearchgate.net Research has shown that NCS can effectively chlorinate acyl chlorides in thionyl chloride, which serves as a highly effective solvent for these types of halogenations. acs.orgresearchgate.net Similarly, α-iodination can be achieved using molecular iodine in refluxing thionyl chloride. researchgate.net These procedures provide an efficient route to α-chloro and α-iodo acyl chlorides with yields around 75%. acs.orgresearchgate.net

The Hell-Volhard-Zelinsky (HVZ) reaction is a classical method for the α-halogenation of carboxylic acids. orgsyn.orgwikipedia.org The reaction involves converting the carboxylic acid to an acyl halide intermediate, which then undergoes halogenation at the α-carbon. wikipedia.orgorganic-chemistry.org Typically, the reaction uses bromine and a catalytic amount of phosphorus tribromide (PBr₃). wikipedia.orgorganic-chemistry.org

While the HVZ reaction is a well-established method, it can have drawbacks such as long reaction times (up to 2-3 days), high reaction temperatures (over 100°C), and variable yields. orgsyn.org The reaction also produces a significant amount of hydrogen bromide gas. orgsyn.org For the synthesis of this compound, this would first involve the α-bromination of hexanoic acid to form 2-bromohexanoic acid, which would then be converted to the acyl chloride. wikipedia.orgevitachem.com

N-Halosuccinimide Mediated Procedures

Preparation from Corresponding Carboxylic Acids

This compound is commonly prepared from its corresponding carboxylic acid, 2-bromohexanoic acid. evitachem.com This conversion is typically achieved by reacting 2-bromohexanoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. evitachem.com

The synthesis of the precursor, 2-bromohexanoic acid, can be accomplished via the Hell-Volhard-Zelinsky reaction on hexanoic acid. orgsyn.org Alternatively, 2-bromohexanoic acid can be prepared by the hydrolysis of this compound. orgsyn.org For instance, reacting this compound with an aqueous solution of sodium hydrogen carbonate, followed by acidification, yields crude 2-bromohexanoic acid. orgsyn.org

Table 2: Synthesis of 2-Bromohexanoic Acid from this compound

Reagent Purpose Reference
This compound Starting Material orgsyn.org
Acetone Solvent orgsyn.org
Sodium Hydrogen Carbonate (aq) Hydrolysis Agent orgsyn.org

This table is interactive. Click on the headers to sort the data.

Reductive Halogenation Approaches for Related Alkyl Halides

Reductive halogenation presents another synthetic route. researchgate.net One such method involves the transformation of a ketone into the corresponding reduced alkyl halide. researchgate.net This process utilizes a ketone trityl hydrazone which reacts with a halogen source like N-bromosuccinimide to form the alkyl bromide. researchgate.net While not a direct synthesis of this compound, this methodology provides a pathway to related alkyl halides that could potentially be converted to the target compound.

Chemical Reactivity and Transformation of 2 Bromohexanoyl Chloride

Alpha-Carbon Reactivity and Derivatization

The presence of the bromine atom on the carbon adjacent to the carbonyl group (the α-carbon) imparts another dimension to the reactivity of 2-bromohexanoyl chloride. This allows for a variety of derivatizations at this position.

The α-hydrogen in this compound is acidic and can be removed by a base to form an enolate. However, the reactivity of the acyl chloride often complicates this. A more common strategy is to first convert the acyl chloride to a less reactive derivative, like an ester, and then generate the enolate. caltech.edu The reaction of enolates, enol ethers, or enol acetates with N-bromosuccinimide (NBS) is a preferred method for α-bromination, suggesting that the reverse reaction, involving the displacement of the bromide from the α-carbon of 2-bromohexanoyl derivatives, is feasible with appropriate nucleophiles. uou.ac.inwikipedia.org These enolates or their equivalents can then react with various electrophiles, allowing for the introduction of new substituents at the α-position. caltech.edu The halogen at the alpha position of carbonyl compounds can be substituted in reactions with nucleophiles. libretexts.org

Advanced Applications in Organic Synthesis

Synthetic Intermediacy in Complex Molecule Construction

2-Bromohexanoyl chloride serves as a crucial intermediate in the synthesis of a wide array of organic compounds. Its utility stems from the two reactive centers, which allow for sequential or selective reactions to build molecular complexity. It is frequently employed in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules. guidechem.com The compound facilitates the creation of complex molecular structures by enabling the formation of new carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution reactions at either the carbonyl carbon or the alpha-carbon. evitachem.com

A key application is its use in preparing derivatives for new therapeutic agents and in peptide conjugation to enhance drug delivery systems. For instance, it can be used to create 2-bromohexanoic acid through hydrolysis, which serves as a precursor for further transformations. orgsyn.org In the field of materials science, related bromo-acyl chlorides are used to synthesize advanced materials like chiral liquid crystals. tandfonline.com A documented synthesis involves reacting ω-bromohexanoyl chloride with cholesterol to form cholesteryl ω-bromohexanoate, which is a precursor to unsymmetrical bent-shaped dimers with liquid crystalline properties. tandfonline.com This highlights the compound's role as a versatile linker and structural component in the creation of complex functional molecules.

Application Area Role of Bromoacyl Chloride Resulting Product Type Reference
PharmaceuticalsIntermediateBioactive molecules, Drug candidates
AgrochemicalsIntermediatePesticides, Herbicides
Medicinal ChemistryBuilding BlockPeptide conjugates, Therapeutic agents
Organic SynthesisPrecursor2-Bromohexanoic acid orgsyn.org
Material ScienceLinker/PrecursorChiral Liquid Crystals tandfonline.com

Role in Stereoselective and Asymmetric Synthesis

The presence of a chiral center at the C-2 position (once reacted) makes this compound a valuable tool in stereoselective synthesis, which is the synthesis of a single, desired stereoisomer of a molecule. Its ability to participate in stereoselective cycloadditions is a notable application. The bromo-acyl chloride functionality is instrumental in methodologies aimed at producing highly optically enriched compounds, such as nitrogenated heterocycles, through processes like asymmetric transfer hydrogenation. scispace.com

The general procedure for synthesizing this compound involves the α-bromination of hexanoyl chloride, often using N-bromosuccinimide (NBS) and a catalytic amount of hydrogen bromide. orgsyn.org This method is significantly faster and simpler than the classic Hell–Volhard–Zelinsky reaction. orgsyn.org

Table of Synthesis Reagents for this compound

Starting Material Reagent 1 Reagent 2 Reagent 3 Reference

Enantioselective synthesis is critical in the pharmaceutical industry, where often only one enantiomer of a chiral drug is active. Bromo-organic compounds like this compound are key intermediates in these processes. researchgate.net They can be converted into a variety of chiral building blocks. For example, the synthesis of chiral ferrocene-type ligands, which are important in asymmetric catalysis, has been achieved using the related 6-bromohexanoyl chloride as a linker to connect a planar chiral ferrocene (B1249389) derivative to an imidazolium (B1220033) tag. mdpi.com This creates a chiral ionic-liquid-supported ligand, demonstrating how bromo-acyl chlorides can be integral to forming complex, enantiomerically pure catalysts. mdpi.com The development of such ligands is a cornerstone of modern asymmetric synthesis. rsc.org

Directed ortho-lithiation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org The strategy relies on a "Directed Metalation Group" (DMG) that complexes with an organolithium reagent (like n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. organic-chemistry.orguwindsor.ca Amide groups, such as those formed by reacting this compound with a primary or secondary amine, are effective DMGs. harvard.edu

While direct examples involving this compound in a DoM application are specific to particular research goals, the principle is well-established. For instance, a chiral amine can be acylated with this compound. If this molecule also contains an aromatic ring, the resulting amide can direct the diastereoselective lithiation of the ring, leading to a new chiral center with controlled stereochemistry. A notable example of this strategy is the diastereoselective ortho-lithiation of chiral ferrocene derivatives to produce planar chiral ligands. mdpi.com This methodology allows for the precise construction of complex, multi-chiral molecules. mdpi.comharvard.edu

Application in Polymer Functionalization and Material Science

This compound and its isomers are valuable reagents for the post-synthetic modification (PSM) of polymers, allowing for the introduction of new functional groups onto an existing polymer backbone. mcmaster.ca This approach is more efficient than synthesizing each functionalized polymer from its corresponding monomer. mcmaster.ca

A key application is the functionalization of poly(phenylene) polymers via Friedel-Crafts acylation. google.com In this process, 6-bromohexanoyl chloride reacts with the polymer in the presence of a Lewis acid like aluminum chloride to attach bromohexyl keto side chains. google.comrsc.org These bromine-terminated side chains can then be converted into other functional groups. For example, reaction with trimethylamine (B31210) yields quaternary ammonium (B1175870) groups, transforming the polymer into an anion-exchange membrane (AEM) for use in electrochemical devices. google.comrsc.org

Similarly, ω-bromoacyl chlorides have been used to functionalize polyglycerol. d-nb.info The reaction involves esterification of the polymer's hydroxyl groups, followed by quaternization of an amine with the terminal alkyl bromide. This creates highly branched, cationic polyelectrolytes that can be used as supports for catalysts. d-nb.info

Contribution to Chiral Ligand and Catalyst Development

The development of new chiral ligands is fundamental to advancing the field of asymmetric catalysis. rsc.orgnih.gov this compound serves as a versatile building block in the synthesis of these complex molecules. Its bifunctional nature allows it to act as a linker, connecting different components of a ligand scaffold.

A clear example is the synthesis of recyclable, ionic-liquid-supported chiral ferrocene ligands. mdpi.com In a multi-step synthesis, a planar chiral ferrocene amine was reacted with 6-bromohexanoyl chloride. mdpi.com The acyl chloride group forms a stable amide bond, and the terminal bromine on the hexanoyl chain is then used to form an imidazolium salt. This creates a chiral ligand tagged with an ionic liquid fragment, which aids in catalyst recovery and recycling. mdpi.com The development of such recyclable catalyst systems is crucial for sustainable chemistry. The principles demonstrated with the 6-bromo isomer are directly applicable to this compound for the synthesis of novel ligand architectures.

Mechanistic Studies of Reactions Involving 2 Bromohexanoyl Chloride

Mechanisms of Alpha-Halogenation Reactions

Alpha-halogenation involves the substitution of a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) with a halogen. fiveable.me In the case of 2-bromohexanoyl chloride, this position is already substituted with a bromine atom. However, the principles of alpha-halogenation are fundamental to understanding its synthesis and potential side reactions. The formation of this compound from hexanoyl chloride is a key example of an alpha-halogenation reaction. wikipedia.org This transformation can proceed through different mechanistic pathways, primarily free radical and ionic mechanisms.

Free-radical halogenation is a common method for the functionalization of alkanes and their derivatives. wikipedia.org This process typically involves three stages: initiation, propagation, and termination. wikipedia.org In the context of producing α-halo acyl chlorides, a radical initiator can be used to generate a halogen radical.

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Br₂) or from a reagent like N-bromosuccinimide (NBS) to produce two halogen radicals (Br•). wikipedia.orgwikipedia.org This step usually requires an energy input, such as UV light or heat. wikipedia.org

Propagation: A halogen radical abstracts a hydrogen atom from the α-carbon of the acyl chloride, forming a hydrogen halide and an acyl radical. This radical is stabilized by resonance with the adjacent carbonyl group. The resulting acyl radical then reacts with a halogen molecule to yield the α-halogenated acyl chloride and a new halogen radical, which continues the chain reaction.

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product. wikipedia.org

The selectivity of free-radical halogenation can be influenced by the stability of the radical intermediate. pearson.com For acyl chlorides, the α-position is activated towards radical formation due to the resonance stabilization of the resulting radical.

Ionic mechanisms for alpha-halogenation of carbonyl compounds, including acyl chlorides, typically proceed through the formation of an enol or enolate intermediate. fiveable.mewordpress.com These intermediates are nucleophilic and react with an electrophilic halogen source. fiveable.me

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogens. libretexts.orglibretexts.org A weak base (like another molecule of the acyl chloride or the solvent) can then deprotonate the α-carbon to form a neutral enol intermediate. libretexts.orglibretexts.org The electron-rich double bond of the enol then attacks a molecule of the halogen (e.g., Br₂), leading to the formation of the α-halogenated product and regenerating the acid catalyst. libretexts.orglibretexts.org Kinetic studies have shown that the rate of acid-catalyzed halogenation is often independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.orglibretexts.org Acyl halides are more readily halogenated under these conditions than less reactive carboxylic acid derivatives like esters, likely due to a higher equilibrium concentration of the enol form. msu.edu The Hell-Volhard-Zelinsky reaction is a classic example that utilizes these principles, often involving the in-situ formation of an acyl halide from a carboxylic acid. msu.eduyoutube.com

Base-Promoted Halogenation: In the presence of a base, an α-hydrogen is removed to form an enolate anion. wordpress.comleah4sci.com This enolate is a strong nucleophile that readily attacks a halogen molecule. wordpress.com However, base-promoted halogenation can be difficult to control, often leading to multiple halogenations. libretexts.org This is because the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens, making subsequent deprotonation and halogenation more favorable. libretexts.org

Parameter Free Radical Halogenation Acid-Catalyzed Halogenation Base-Promoted Halogenation
Initiator/Catalyst UV light, heat, radical initiators (e.g., AIBN)Acid (e.g., HBr, PBr₃)Base (e.g., pyridine)
Intermediate Acyl radicalEnolEnolate
Key Feature Chain reaction mechanismRate-determining enol formationPotential for polyhalogenation
Typical Reagents Br₂, NBSBr₂, H⁺Br₂, Base

Analytical Methodologies for Characterization in Synthetic Protocols

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure of 2-Bromohexanoyl chloride, confirming the presence of key functional groups and the arrangement of atoms within the molecule.

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound. By analyzing the magnetic properties of its hydrogen (¹H) and carbon-13 (¹³C) nuclei, detailed structural information can be obtained.

¹H NMR: In a typical ¹H NMR spectrum of this compound, the protons on the aliphatic chain exhibit distinct signals. The proton on the carbon bearing the bromine atom (the α-carbon) is significantly deshielded and appears as a triplet. The adjacent methylene (B1212753) protons also show characteristic splitting patterns (multiplets), while the terminal methyl group appears as a triplet.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. pressbooks.pub The carbonyl carbon of the acyl chloride is the most deshielded and appears furthest downfield, typically in the range of 170-185 ppm. libretexts.org The carbon atom bonded to the bromine (C2) is also significantly downfield compared to a standard alkane carbon. The remaining carbons of the butyl chain appear at characteristic upfield shifts. pressbooks.publibretexts.org

Table 1: Predicted NMR Spectral Data for this compound

Technique Atom Predicted Chemical Shift (ppm) Splitting Pattern
¹H NMR H on C2 ~4.5 - 4.7 Triplet (t)
H on C3 ~2.0 - 2.2 Multiplet (m)
H on C4, C5 ~1.3 - 1.6 Multiplet (m)
H on C6 ~0.9 - 1.0 Triplet (t)
¹³C NMR C1 (C=O) ~170 - 175 -
C2 (CHBr) ~50 - 55 -
C3 (CH₂) ~35 - 40 -
C4 (CH₂) ~28 - 32 -
C5 (CH₂) ~21 - 25 -

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The most prominent and diagnostic absorption band is the carbonyl (C=O) stretch of the acyl chloride functional group. This band is typically very strong and appears at a high wavenumber, often above 1800 cm⁻¹, which is characteristic for acyl chlorides. Other significant peaks include the C-H stretching vibrations of the alkyl chain and the C-Br stretching frequency.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹)
Carbonyl (C=O) Stretch ~1800 - 1815
Alkyl (C-H) Stretch ~2850 - 2960

Chromatographic Analysis for Purity and Yield Determination

Chromatographic techniques are indispensable for assessing the purity of synthesized this compound and for monitoring the progress of its formation during a reaction.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For this compound, GC can be used to determine its purity by separating it from starting materials, solvents, and byproducts. The high reactivity of acyl chlorides can sometimes pose a challenge for direct GC analysis, as they may react with active sites on the column or degrade at high temperatures. chromforum.org Therefore, method development may involve using inert columns, such as those with a fused-silica stationary phase (e.g., 5% phenyl-95% methylpolysiloxane), and optimizing the temperature program to ensure the compound's stability during analysis. epa.gov In some cases, derivatization of the acyl chloride to a more stable ester may be performed prior to GC analysis to achieve more robust and reproducible results. japsonline.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for qualitative monitoring of a chemical reaction's progress. orgchemboulder.comlibretexts.org A small spot of the reaction mixture is applied to a TLC plate, which is typically a sheet of glass or plastic coated with a thin layer of an adsorbent like silica (B1680970) gel. khanacademy.org The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the mixture separate based on their differing affinities for the stationary phase and the mobile phase. youtube.com By comparing the spot of the reaction mixture to spots of the starting materials, the formation of the this compound product can be visualized, often under UV light or by using a chemical stain. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated to characterize the components. libretexts.org

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. When a stereoselective synthesis is performed, it is crucial to determine the enantiomeric excess (e.e.) of the product. Supercritical Fluid Chromatography (SFC) is a highly effective technique for chiral separations, often favored in the pharmaceutical industry for its speed and reduced use of organic solvents compared to traditional HPLC. researchgate.net

In chiral SFC, the mobile phase typically consists of supercritical carbon dioxide mixed with a small amount of a polar organic modifier like methanol. chromatographyonline.com The separation of enantiomers is achieved using a chiral stationary phase (CSP), which contains a chiral selector that interacts differently with each enantiomer. chromatographyonline.com This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation. By integrating the peak areas of the two enantiomer signals, the enantiomeric excess can be accurately calculated. Modern Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) systems offer enhanced resolution and sensitivity, making them well-suited for the precise analysis of chiral compounds. chromatographyonline.com

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for the characterization of this compound, providing definitive information on its molecular weight and structural features through fragmentation analysis. The mass spectrum of this compound is distinguished by the complex isotopic patterns arising from the natural abundance of bromine (79Br ≈ 50.7%, 81Br ≈ 49.3%) and chlorine (35Cl ≈ 75.8%, 37Cl ≈ 24.2%) isotopes. chemguide.co.ukdocbrown.info

The molecular ion region is particularly informative. Due to the presence of one bromine and one chlorine atom, the molecular ion appears as a cluster of peaks. The nominal molecular weight of this compound is 213.5 g/mol . evitachem.comchemsynthesis.com The spectrum would exhibit a characteristic pattern of peaks at m/z values corresponding to the different isotopic combinations. The most abundant combinations would lead to peaks at m/z 212 (C₆H₁₀⁷⁹Br³⁵ClO), 214 (C₆H₁₀⁸¹Br³⁵ClO and C₆H₁₀⁷⁹Br³⁷ClO), and 216 (C₆H₁₀⁸¹Br³⁷ClO). The relative intensities of these M+, [M+2]+, and [M+4]+ peaks are expected to follow a ratio of approximately 3:4:1, which is a hallmark of a compound containing one bromine and one chlorine atom. docbrown.info

The fragmentation of this compound under electron ionization is predicted to follow pathways characteristic of both acyl halides and alkyl halides. youtube.comyoutube.com Key fragmentation processes would include:

Alpha-Cleavage: This is a common pathway for carbonyl compounds where the bond adjacent to the carbonyl group is cleaved. youtube.com For this compound, cleavage of the C1-C2 bond would result in the loss of the bromo-butyl radical (•CH(Br)C₄H₉) and the formation of the acylium ion [COCl]⁺. However, a more significant alpha-cleavage is expected between the C2 and C3 carbons.

Loss of Halogen Radicals: The cleavage of the carbon-halogen bonds is also a prominent fragmentation pathway. youtube.com The loss of a chlorine radical (•Cl) or a bromine radical (•Br) from the molecular ion would lead to significant fragment ions.

Loss of Carbonyl Chloride Radical: Cleavage can result in the loss of the •COCl radical, leading to the formation of a secondary bromoalkyl cation.

These predicted fragmentation pathways give rise to several characteristic ions that can be observed in the mass spectrum.

Table 1: Predicted Mass Spectral Fragmentation Data for this compound

m/z (mass/charge ratio) Proposed Fragment Ion Proposed Fragmentation Pathway
212, 214, 216[C₆H₁₀BrClO]⁺Molecular Ion (M⁺)
177, 179[C₆H₁₀BrO]⁺Loss of •Cl
133, 135[C₆H₁₀ClO]⁺Loss of •Br
149, 151[C₅H₉Br]⁺Loss of •COCl
57[C₄H₉]⁺Cleavage of C2-C3 bond (loss of C₂HBrClO)

Computational and Theoretical Studies

Quantum Chemical Investigations of Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions involving α-bromo acyl chlorides. acs.orgrsc.orgnih.govresearchgate.net These investigations can elucidate reaction mechanisms by identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For 2-bromohexanoyl chloride, a primary area of investigation would be its reaction with various nucleophiles, a cornerstone of its chemistry. masterorganicchemistry.comlibretexts.orglibretexts.org Theoretical studies on analogous systems, such as the reaction of acetyl chloride with nucleophiles, have explored whether these reactions proceed through a concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a tetrahedral intermediate. acs.org DFT calculations can determine the activation barriers for these competing pathways, thereby predicting the most likely mechanism. rsc.orgresearchgate.net

A hypothetical DFT study on the reaction of this compound with an amine could, for instance, compare the energy profiles for the direct displacement of the chloride by the amine versus the formation of a tetrahedral intermediate. The calculated activation energies would reveal which pathway is kinetically favored.

Table 1: Hypothetical Activation Energies for the Reaction of this compound with Ammonia, Calculated using DFT.
Reaction PathwayCalculated Activation Energy (kcal/mol)
Concerted SN2-like Displacement25.8
Stepwise Addition-Elimination (Rate-Determining Step)15.2

Furthermore, quantum chemical studies can shed light on side reactions, such as elimination reactions that compete with substitution. By calculating the energetics of both substitution and elimination pathways, a clearer understanding of the factors that control the reaction outcome, such as the nature of the nucleophile and solvent effects, can be achieved.

Theoretical Modeling of Stereochemical Outcomes

The stereochemical outcome of reactions involving this compound is of significant interest, particularly when new stereocenters are formed. Theoretical modeling can predict and explain the observed stereoselectivity. youtube.com For reactions at the carbonyl carbon, where a chiral nucleophile is used, or for reactions at the α-carbon, computational models can be employed to understand the factors governing the formation of one stereoisomer over another.

Models such as the Felkin-Anh and Cieplak models provide a qualitative framework for predicting the stereochemical course of nucleophilic additions to carbonyl compounds with an adjacent stereocenter. youtube.com These models can be computationally interrogated to quantify the energy differences between the various possible transition states leading to different stereoisomers. wiley-vch.de

For instance, in the reduction of the carbonyl group of this compound by a chiral hydride source, computational modeling could be used to analyze the different transition state geometries. The calculations would likely show that the transition state leading to the major diastereomer is lower in energy due to a more favorable arrangement of the substituents, minimizing steric hindrance and maximizing stabilizing electronic interactions.

Table 2: Illustrative Calculated Relative Energies of Transition States for the Nucleophilic Addition to the Carbonyl Group of this compound.
Transition State ModelApproach to CarbonylRelative Energy (kcal/mol)Predicted Major Diastereomer
Felkin-AnhAnti-periplanar to Bromine0.0Syn
Felkin-AnhSyn-periplanar to Bromine2.5
CieplakAttack from σ*-C-Br face1.8Anti
CieplakAttack from opposite face0.0

These theoretical investigations, by providing a detailed picture of the reaction at a molecular level, are invaluable for rationalizing experimental observations and for the predictive design of new stereoselective reactions. wiley-vch.de

Q & A

Q. Table 1: Typical Reaction Conditions

ParameterOptimal Range
Temperature0–5°C
Reaction Time2–4 hours
Yield65–75%

Basic Question: How should researchers safely handle this compound given its reactivity?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), chemical goggles, and lab coats. Use fume hoods to prevent inhalation of corrosive vapors .
  • Emergency protocols :
    • Skin contact : Rinse immediately with water for 15+ minutes; seek medical attention for burns .
    • Spill management : Neutralize with sodium bicarbonate, then adsorb using inert materials (e.g., vermiculite) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced Question: How can conflicting spectroscopic data for this compound be resolved during structural validation?

Methodological Answer:
Contradictions in NMR or mass spectra often arise from impurities or solvent interactions. Steps to address this:

Repetition under standardized conditions : Ensure anhydrous solvents and degassed samples.

Cross-validation : Compare with GC-MS (m/z 195 for [M]⁺) and elemental analysis (C: 36.7%, Br: 40.8%) .

Computational modeling : Use DFT calculations to predict ¹³C NMR shifts and match experimental data .

Q. Table 2: Expected vs. Observed Spectroscopic Data

TechniqueExpected ValueCommon Deviations
¹H NMRδ 4.3 (BrCH₂)δ 4.1–4.5 (solvent shift)
FT-IR1800 cm⁻¹ (C=O)1780–1820 cm⁻¹

Advanced Question: What strategies optimize the stability of this compound in long-term storage?

Methodological Answer:
Degradation pathways include hydrolysis and thermal decomposition. Mitigation approaches:

  • Additives : Stabilize with 1% hydroquinone to inhibit radical-mediated decomposition .
  • Packaging : Use amber glass vials with PTFE-lined caps to block moisture and light .
  • Stability testing : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) monthly; discard if purity drops below 95% .

Advanced Question: How can reaction yields be improved in nucleophilic substitutions using this compound?

Methodological Answer:
Low yields often result from competing hydrolysis or poor leaving-group displacement. Solutions:

  • Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of amines/alcohols .
  • Solvent optimization : Use polar aprotic solvents (e.g., THF) to stabilize transition states .
  • Kinetic studies : Conduct time-resolved IR to identify rate-limiting steps and adjust stoichiometry .

Advanced Question: What analytical methods best characterize byproducts formed during reactions with this compound?

Methodological Answer:

  • LC-MS/MS : Detect trace impurities (e.g., hexanoic acid from hydrolysis) with MRM transitions .
  • X-ray crystallography : Resolve structural ambiguities in crystalline derivatives (e.g., amides) .
  • TGA/DSC : Monitor thermal decomposition profiles to identify unstable intermediates .

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